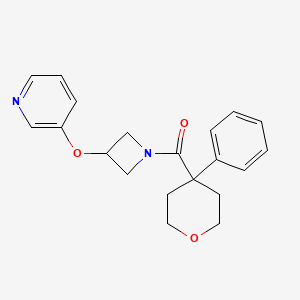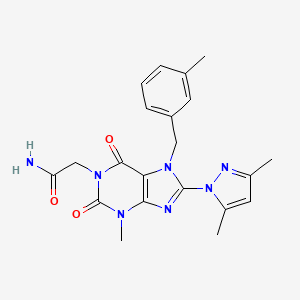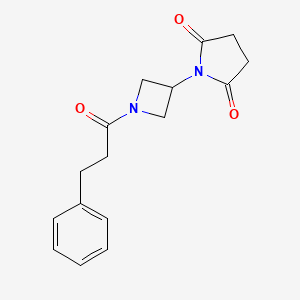![molecular formula C21H24N2O5S2 B2714566 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide CAS No. 1211922-09-6](/img/structure/B2714566.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photopolymerization Initiating Performance and Migration Stability
Acrylated naphthalimide derivatives, which are structurally similar to the compound , have been designed and synthesized for their photopolymerization initiating performance. These compounds exhibit good photopolymerization initiating performance and high migration stability in their initiated cured films. Such properties are essential for applications in photopolymerization processes, suggesting potential utility for similar acrylamide compounds in polymer science and engineering (Yang et al., 2018).
Antibacterial Activity
Reactions involving similar structural motifs have led to the synthesis of compounds evaluated for their antibacterial activity. For instance, reactions of 5-(1,4-benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol with various chloroacetamides and acrylamides have resulted in derivatives that were tested and showed antibacterial properties. This suggests potential research applications of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide in developing new antibacterial agents (Avagyan et al., 2020).
Synthesis of Novel Fluorescent Scaffolds
The reaction of azaheterocyclic enamines with acrylamides, including compounds structurally related to the one of interest, has been utilized to create novel fluorescent scaffolds. These compounds, which possess a benzo[e]indoline moiety, have been shown to have potential applications in fluorescence spectroscopy, indicating a research direction for similar acrylamides in the development of new fluorescent materials (Buinauskaitė et al., 2012).
Polymer Science and Engineering
The controlled radical polymerization of acrylamides containing specific moieties, such as amino acids, has been explored. For example, homopolymers of monosubstituted acrylamides with an amino acid moiety have been synthesized using reversible addition−fragmentation chain transfer polymerization. This research highlights the utility of acrylamides in polymer science, specifically in the synthesis of polymers with controlled molecular weight and enhanced properties (Mori et al., 2005).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-20(9-7-16-6-8-18-19(14-16)28-15-27-18)22-11-10-17-4-1-2-12-23(17)30(25,26)21-5-3-13-29-21/h3,5-9,13-14,17H,1-2,4,10-12,15H2,(H,22,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNRYIPWMAFMM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2714487.png)


![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)
![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

